molecular formula C9H8O B3318381 4-Ethynyl-2-methylphenol CAS No. 99595-76-3

4-Ethynyl-2-methylphenol

Cat. No.: B3318381
CAS No.: 99595-76-3
M. Wt: 132.16 g/mol
InChI Key: ZGWMWUAKTFHAKF-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylphenol is an organic compound with the molecular formula C9H8O. It is a derivative of phenol, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylphenol can be synthesized through various methods, including:

    Nucleophilic Aromatic Substitution: This method involves the substitution of an aromatic halide with a nucleophile.

    Sonogashira Coupling: This is a common method for forming carbon-carbon bonds between an aryl halide and an alkyne.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethynyl and methyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the ethynyl group.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-Ethynyl-2-methylphenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methylphenol depends on its specific application:

Comparison with Similar Compounds

    4-Ethyl-2-methylphenol: Similar in structure but with an ethyl group instead of an ethynyl group.

    2-Methylphenol (o-Cresol): Lacks the ethynyl group, making it less reactive in certain coupling reactions.

    4-Ethynylphenol: Lacks the methyl group, which can influence its reactivity and physical properties.

Uniqueness: 4-Ethynyl-2-methylphenol’s combination of an ethynyl and a methyl group on the phenol ring makes it unique in its reactivity and potential applications. The ethynyl group provides a site for further functionalization, while the methyl group can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

4-ethynyl-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6,10H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWMWUAKTFHAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699282
Record name 4-Ethynyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99595-76-3
Record name 4-Ethynyl-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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